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Compound of Interest

Compound Name: 2-Methyl-4-Piperazinoquinoline

Cat. No.: B1298905

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 2-Methyl-4-
Piperazinoquinoline and its derivatives with other classes of quinoline-based compounds. The
information presented is supported by experimental data from peer-reviewed literature, with
detailed methodologies for key experiments to facilitate reproducibility and further research.

I. Overview of 2-Methyl-4-Piperazinoquinoline

2-Methyl-4-piperazinoquinoline is a heterocyclic organic compound featuring a quinoline core
substituted with a methyl group at the 2-position and a piperazine moiety at the 4-position. This
structural motif has garnered interest in medicinal chemistry due to the versatile
pharmacological activities associated with both the quinoline and piperazine scaffolds. The
presence of the piperazine ring, in particular, is known to influence physicochemical properties
such as solubility and basicity, which can impact a compound's pharmacokinetic profile and its
interaction with biological targets.

While data on the standalone biological activity of 2-Methyl-4-piperazinoquinoline is limited in
publicly available literature, its core structure is a key component of more complex molecules
that have been investigated for various therapeutic applications. This guide will focus on a
prominent example of its use in the development of enzyme inhibitors and draw comparisons
with other quinoline derivatives in the fields of oncology and microbiology.
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Il. Performance Comparison: Enzyme Inhibition

A significant application of the 2-methyl-4-piperazinoquinoline scaffold is in the development
of inhibitors for lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in

inflammation and atherosclerosis.

Table 1: Comparative Inhibitory Activity against Human and Mouse Lp-PLA2

Core IC50 (nM) - IC50 (nM) -
Compound Target Reference
Scaffold Human Mouse
2-Methyl-4-
WWL153 piperazinoqui  Lp-PLA2 250 290 [1]
noline
2-Methyl-4-
JMN4 piperazinoqui  Lp-PLA2 5.9 90 [1]
noline
) Thienopyrimi
Darapladib di Lp-PLA2 0.25 - [2]
ine

Table 2: Selectivity Profile of 2-Methyl-4-piperazinoquinoline-containing Inhibitors

Off-Target Serine

Hydrolases
Compound Target o . Reference
Inhibited at High
Concentrations
WWL153 Lp-PLA2 FAAH, MAGL, ABHD6 [1]
Fewer off-targets than
JMN4 Lp-PLA2 WWL153; may inhibit  [1]

carboxylesterase ES1

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.
FAAH: Fatty acid amide hydrolase; MAGL: Monoacylglycerol lipase; ABHD6: a/p-hydrolase

domain containing 6.
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The data indicates that the 2-methyl-4-piperazinoquinoline moiety is a viable scaffold for
potent Lp-PLAZ2 inhibitors. The derivative JMN4 shows significantly improved potency against
human Lp-PLA2 compared to the initial lead compound WWL153.[1] While not as potent as the
clinical trial candidate Darapladib, the selectivity profile of IMN4 highlights the potential for
developing highly specific inhibitors based on this quinoline scaffold.

lll. Performance Comparison: Anticancer Activity

While direct anticancer data for 2-Methyl-4-Piperazinoquinoline is not readily available,
numerous studies have explored the anticancer potential of other 4-(piperazin-1-yl)quinoline
derivatives. The following table presents a selection of these compounds and their activities
against various cancer cell lines.

Table 3: Comparative Anticancer Activity of 4-(Piperazin-1-yl)quinoline Derivatives
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Modificatio
ns to the
s . IC50 / GI50
Compound Quinoline- Cell Line Assay Type (M) Reference
Piperazine H
Scaffold
7-[4-(4-
benzoyl)piper ) )
) Ciprofloxacin-
Compound azin-1- )
) ) resistant P. MIC 16 [3]
5h yl]piperazinyl ]
aeruginosa
at C-7 of
ciprofloxacin
7-[4-(4-
benzenesulfo
nyl)piperazin-  Ciprofloxacin-
Compound )
- 1- resistant P. MIC 16 [3]
yllpiperazinyl aeruginosa
at C-7 of
ciprofloxacin
Vindoline
_ MDA-MB-468
Compound conjugated to
) ) (Breast GI50 1.00 [4]
23 piperazine at
Cancer)
C-17
2-(4-(6-fluoro-
2-0x0-1,2-
dihydroquinoli
_ n-4- T-47D
Dihalogenate ) )
o yl)piperazin- (Breast IC50 2.73 [5]
d derivative
1-yl)-N-(4-(4- Cancer)
chlorophenyl)
thiazol-2-
yl)acetamide
Quinoline- MCF-7
Compound
3 based (Breast IC50 7.05 [6]
c
dihydrazone Cancer)
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IC50: Half-maximal inhibitory concentration; G150: 50% growth inhibition.

The data in Table 3 demonstrates that modifications to the quinoline-piperazine core can yield
compounds with potent anticancer activity. The specific substitutions on both the quinoline and
piperazine rings play a crucial role in determining the potency and selectivity against different
cancer cell lines.

IV. Performance Comparison: Antimicrobial Activity

The quinoline scaffold is the basis for many established antimicrobial agents. The addition of a
piperazine moiety at the C-4 position has been explored to develop new antimicrobial
compounds.

Table 4: Comparative Antimicrobial Activity of 4-Piperazinoquinoline Derivatives
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Modifications

to the .
Compound Quinoline- Bact-erlal MIC (pg/mL) Reference
Piperazine Strain
Scaffold
7-[4-(4-
benzoyl)piperazi Ciprofloxacin-
Compound 5h n-1-yllpiperazinyl  resistant P. 16 [3]
at C-7 of aeruginosa

ciprofloxacin

7-[4-(4-

benzenesulfonyl) i .
Ciprofloxacin-

piperazin-1- )
Compound 5k ) ) resistant P. 16 [3]
yllpiperazinyl at )
aeruginosa
C-7 of
ciprofloxacin
4-
A 7-(4- (carbopiperazin-
carbopiperazin- 1-yl)piperazinyl E. coli <0.016 [3]
1-yl) derivative moiety at C-7 of
fluoroquinolone
4-
A 7-(4- (carbopiperazin- Methicillin-
carbopiperazin- 1-yl)piperazinyl resistant S. <0.016 [3]
1-yl) derivative moiety at C-7 of aureus (MRSA)
fluoroquinolone
6,7-dimethoxy-4-
(4-(4-
Compound 5k ) )
nitrobenzoyl)pipe  S. aureus ATCC
(from another ) 10 (uUM) [7]
razin-1- 25923
study) o
yhquinoline-3-
carbonitrile
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MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial
activity.

These findings suggest that 4-piperazinoquinoline derivatives can exhibit potent activity against
both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The nature of
the substituent on the piperazine nitrogen is a key determinant of the antimicrobial spectrum
and potency.

V. Experimental Protocols

A. Lp-PLA2 Inhibition Assay (Competitive Activity-Based
Protein Profiling)

This protocol is adapted from Liu et al., 2012.[1]

Objective: To determine the IC50 of a test compound against Lp-PLA2.
Materials:

e Recombinant human or mouse Lp-PLA2

e Test compound (e.g., JIMN4)

¢ Fluorophosphonate-rhodamine (FP-Rh) probe

o HEK-293T cell lysates (for expressing recombinant enzyme)

e SDS-PAGE apparatus

« In-gel fluorescence scanner

Procedure:

o Enzyme Preparation: Transfect HEK-293T cells with a cDNA construct for the desired Lp-
PLAZ2 enzyme. After expression, prepare cell lysates containing the active enzyme.

« Inhibitor Incubation: Incubate the cell lysates containing Lp-PLA2 with varying concentrations
of the test compound for 30 minutes at 37°C.
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e Probe Labeling: Add the FP-Rh probe (1 uM final concentration) to the reaction mixture and
incubate for another 30 minutes at room temperature. The probe will covalently bind to the
active site of the remaining active enzyme.

o SDS-PAGE: Quench the reaction and separate the proteins by SDS-PAGE.

 Visualization: Visualize the labeled Lp-PLA2 by in-gel fluorescence scanning. The intensity of
the fluorescent band corresponds to the amount of active enzyme.

» Data Analysis: Quantify the fluorescence intensity for each inhibitor concentration. Plot the
percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to
a dose-response curve to determine the IC50 value.

B. MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability.[8][9][10]
Objective: To determine the IC50 of a test compound against a cancer cell line.
Materials:

o Cancer cell line of interest

e Cell culture medium (e.g., DMEM with 10% FBS)

e Test compound

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
e 96-well plates
e Microplate reader

Procedure:
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Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density
and incubate overnight.

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate
for a specified period (e.g., 48-72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active
cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution in each well using a
microplate reader at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
untreated control. Plot the percentage of viability against the logarithm of the compound
concentration and determine the IC50 value.

C. Broth Microdilution Assay for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an

antimicrobial agent.[11][12]

Objective: To determine the MIC of a test compound against a bacterial strain.

Materials:

Bacterial strain of interest

Mueller-Hinton Broth (MHB) or other suitable broth medium

Test compound

96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:
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e Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth
medium directly in the wells of a 96-well plate.

¢ Inoculation: Add a standardized bacterial inoculum to each well.

» Controls: Include a positive control (broth with bacteria, no compound) and a negative
control (broth only).

 Incubation: Incubate the plate at 37°C for 18-24 hours.

o MIC Determination: The MIC is the lowest concentration of the compound at which there is
no visible growth of the bacteria.

VI. Visualizations
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Lp-PLAZ2 Signaling Pathway in Atherosclerosis.
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Experimental Workflow for MTT Cytotoxicity Assay.
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Experimental Workflow for MIC Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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